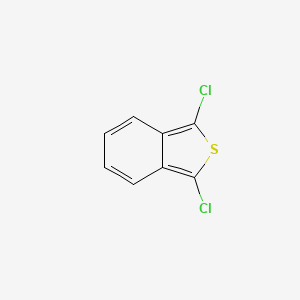

1,3-Dichloro-2-benzothiophene

Description

Historical Development and Early Academic Investigations of Halogenated Benzothiophene (B83047) Systems

The study of benzothiophene and its derivatives has a rich history. The first derivative of the benzo[c]thiophene (B1209120) ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, although its structure was not correctly identified until 1937. chemicalbook.comnih.gov The parent benzo[c]thiophene was isolated much later, in 1962. chemicalbook.comnih.gov The stability of the benzo[c]thiophene ring system is notably increased by the presence of substituents at the 1 and 3 positions. chemicalbook.comnih.gov

The investigation of halogenated compounds, including halogenated benzothiophenes, has been a significant area of research. The phenomenon of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophile, was first discovered in the 19th century and further rationalized in the 1970s by Hassel. scispace.comnih.gov This interaction is highly directional and plays a crucial role in the supramolecular assembly of organic and inorganic compounds. nih.gov

Early synthetic routes to halogenated benzothiophenes laid the groundwork for more advanced methodologies. For instance, 1,3-dichlorobenzo[c]thiophene was prepared via the treatment of 1,3-tetrachlorobenzo[c]thiophene with sodium iodide. chemicalbook.com This reaction is part of a three-step synthesis starting from phthaloyl chloride and sodium sulfide (B99878) to form benzo[c]thiophene-1,3-dione, which is then chlorinated. chemicalbook.com More recent, environmentally benign methods for synthesizing 3-halo substituted benzo[b]thiophenes have been developed, such as the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper(II) sulfate (B86663) in ethanol, which produces high yields. nih.gov

Significance of 1,3-Dichloro-2-benzothiophene as a Key Synthetic Scaffold in Organic Synthesis

The benzothiophene framework is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.net The presence of halogen atoms, as in this compound, provides multiple reactive sites for further functionalization, making it a valuable synthetic intermediate. Halogenated benzothiophenes can undergo various transformations, allowing for the construction of diverse and complex molecular architectures.

The reactivity of the benzothiophene ring allows for a range of chemical reactions, including:

Electrophilic Substitution: Reactions such as nitration and halogenation are common. numberanalytics.com

Metal-catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura coupling are used to form new carbon-carbon bonds. numberanalytics.com

Cycloaddition Reactions: Benzothiophenes can participate in reactions like the Diels-Alder reaction. numberanalytics.com

A related compound, 3,6-dichloro-1-benzothiophene-2-carbonyl chloride, highlights the synthetic utility of dichlorinated benzothiophenes. The chlorine atoms serve as sites for nucleophilic substitution, while the carbonyl chloride group is an activated electrophile for coupling reactions. This dual reactivity enables the creation of extensive chemical libraries based on the benzothiophene scaffold.

Recent synthetic methods have focused on the efficient construction of the benzothiophene core. One such method involves an aryne reaction with alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes in a single step. rsc.org Another efficient protocol utilizes a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration to synthesize benzothiophene derivatives under mild conditions. beilstein-journals.org

Table 1: Selected Synthetic Methodologies for Benzothiophene Derivatives

| Methodology | Description | Starting Materials | Key Features |

|---|---|---|---|

| Halocyclization nih.gov | Electrophilic cyclization using a halogen source. | 2-Alkynyl thioanisoles, Sodium halides | Environmentally benign, high yields. |

| From Phthaloyl Chloride chemicalbook.com | Multi-step synthesis involving chlorination and reduction. | Phthaloyl chloride, Sodium sulfide | Access to 1,3-dichlorobenzo[c]thiophene. |

| Aryne Reaction rsc.org | One-step intermolecular reaction. | o-Silylaryl triflates, Alkynyl sulfides | Good functional group tolerance. |

| Domino Reaction beilstein-journals.org | Base-catalyzed propargyl-allenyl rearrangement and cyclization. | 2-(Allylthio)phenyl substituted propargyl derivatives | Mild conditions. |

Overview of Current Research Trajectories and Academic Contributions in Benzothiophene Chemistry

Current research on benzothiophene derivatives is vibrant and multidisciplinary, spanning medicinal chemistry, materials science, and synthetic methodology development. The benzothiophene scaffold is recognized for its broad spectrum of biological activities, making it a focal point in the search for new therapeutic agents. researchgate.netresearchgate.net

In medicinal chemistry , benzothiophene derivatives have been investigated for a multitude of applications:

Antimicrobial Agents: Halogenated benzothiophenes have shown activity against various bacterial and fungal strains. nih.gov Specifically, chloro- and bromo-substituted benzothiophenes have demonstrated notable inhibitory activity. nih.gov Benzothiophene acylhydrazones have also been identified as potent agents against multidrug-resistant Staphylococcus aureus. nih.gov

Anticancer Agents: The benzothiophene core is present in several selective estrogen receptor modulators (SERMs) like raloxifene (B1678788) and arzoxifene, which are used in cancer therapy. nih.govnih.gov Research continues to explore new derivatives with improved bioavailability and efficacy. nih.gov

Neurodegenerative Diseases: Benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, which is relevant for Alzheimer's disease treatment. bohrium.com

Other Therapeutic Areas: Benzothiophenes have also shown potential as anti-inflammatory, antidiabetic, and anticonvulsant agents. researchgate.net

In materials science , the electronic properties of benzothiophenes make them suitable for applications in organic electronics. numberanalytics.com They are used as building blocks for organic semiconductors, with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The oxidation of the sulfur atom in the benzothiophene ring can modulate the electronic and thermal properties of the resulting materials. mdpi.com

The development of novel synthetic methodologies remains a key research trajectory. Recent efforts include:

The one-step synthesis of benzothiophenes from arynes and alkynyl sulfides. rsc.org

Domino reactions for the efficient construction of functionalized benzothiophenes. nih.gov

Photocatalytic radical annulation processes. nih.gov

Direct C-H functionalization to introduce substituents onto the benzothiophene ring with high regioselectivity. acs.org

These ongoing research efforts underscore the enduring importance of benzothiophene chemistry and the potential for discovering new applications for derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWOLJZSKYXOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SC(=C2C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-54-2 | |

| Record name | 1,3-dichloro-2-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dichloro 2 Benzothiophene

Classical Approaches to Dichlorinated Benzothiophene (B83047) Synthesis

Traditional methods for the synthesis of dichlorinated benzothiophenes often rely on direct electrophilic substitution on a pre-formed benzothiophene ring or the cyclization of appropriately substituted precursors.

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. acs.org For benzothiophene, electrophilic substitution typically occurs at the C3 position. chemicalbook.com Direct dichlorination can be challenging due to the directing effects of the first substituent and the relative reactivity of the thiophene (B33073) and benzene (B151609) rings. The reaction of benzothiophene with chlorinating agents can lead to a mixture of mono- and polychlorinated products. The specific isomers obtained depend on the reaction conditions and the chlorinating agent used. For instance, the chlorination of thiophene itself can yield a mixture of 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene, indicating the preference for substitution at the alpha-positions relative to the sulfur atom. acs.org Achieving a specific dichlorination pattern, such as a 1,3-dichloro substitution, would require careful control of reagents and conditions, and likely involve multiple steps or a substrate with strong directing groups.

The construction of the benzothiophene skeleton through cyclization is a versatile approach that allows for the introduction of substituents at specific positions by using appropriately functionalized starting materials. chemicalbook.comwikipedia.org For the synthesis of a dichlorinated benzothiophene, a common strategy involves the cyclization of a precursor that already contains the required chlorine atoms. For example, an ortho-substituted benzene derivative bearing a sulfur-containing side chain can be induced to cyclize. A visible-light-promoted intermolecular radical cyclization of disulfides and alkynes has been developed for the synthesis of benzothiophenes, which could potentially be adapted for chlorinated precursors. rsc.org Electrophilic cyclization of alkynes with halogen electrophiles is another powerful tool for creating carbo- and heterocyclic structures. researchgate.net A method involving the electrophilic cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org

| Cyclization Strategy | Precursor Type | Key Features |

| Visible-Light-Promoted Cyclization | Disulfides and Alkynes | Metal-free, radical mechanism. rsc.org |

| Electrophilic Cyclization | o-Alkynyl Thioanisoles | Utilizes an electrophilic sulfur source. organic-chemistry.org |

| Oxidative Cyclization | 2-Mercaptocinnamic Acid | Employs an oxidizing agent like K3Fe(CN)6 or iodine. chemicalbook.com |

Modern Synthetic Routes and Mechanistic Considerations

Contemporary synthetic methods offer improved regioselectivity and milder reaction conditions, often employing metal catalysts or directed metalation strategies to achieve precise functionalization of the benzothiophene core.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly valuable for the synthesis of complex precursors that can then be transformed into the target dichlorinated benzothiophene. For example, a C3-chloro derivative of a benzothiophene can be coupled with a phenylboronic acid using standard Suzuki–Miyaura conditions, demonstrating the utility of these halogenated intermediates. rsc.org The synthesis of substituted benzothiophenes can be achieved via palladium-catalyzed reactions, which allow for the introduction of a wide range of functional groups. researchgate.net These reactions are crucial for building the necessary molecular framework before a final chlorination or cyclization step.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgunblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com The resulting organometallic species can then react with an electrophile to introduce a substituent with high precision. For the synthesis of a dichlorinated benzothiophene, a suitable DMG on the benzene ring could direct metalation, followed by quenching with a chlorine-containing electrophile. This strategy allows for the stepwise and controlled introduction of chlorine atoms at specific positions, which can be difficult to achieve through direct electrophilic halogenation.

| Directing Metalation Group (DMG) Examples | Typical Base | Resulting Intermediate |

| Amides (-CONR2) | n-BuLi, s-BuLi | Ortho-lithiated species organic-chemistry.org |

| Methoxy (-OCH3) | n-BuLi | Ortho-lithiated species wikipedia.org |

| Sulfonamides (-SO2NR2) | s-BuLi/TMEDA | Ortho-lithiated species organic-chemistry.org |

The choice of halogenating agent is critical for controlling the selectivity of chlorination on the benzothiophene ring. While direct chlorination can be unselective, modern reagents and methods offer improved control. A novel method for the C3-chlorination of C2-substituted benzothiophene derivatives uses sodium hypochlorite (B82951) pentahydrate. rsc.orgnih.govresearchgate.net This reaction proceeds optimally in aqueous acetonitrile (B52724) at elevated temperatures and is proposed to involve the formation of a hypochlorous acidium ion that generates a C2–C3 chloronium ion intermediate, leading to the C3-chlorinated product. rsc.org The presence of different functional groups on the benzothiophene ring can influence the outcome of the reaction; for example, a carbonyl group at the C2-position can inhibit the halogenation. rsc.org In the absence of a directing group, direct C-H arylation at the C3 position of benzothiophenes is traditionally achieved with palladium catalysts, highlighting the challenge of C3 functionalization. nih.gov The development of selective halogenating agents is crucial for the synthesis of specifically substituted benzothiophenes like the 1,3-dichloro derivative.

Novel and Sustainable Approaches in 1,3-Dichloro-2-benzothiophene Synthesis

The construction of the benzothiophene ring system has moved beyond classical methods, with significant research dedicated to improving efficiency, sustainability, and molecular complexity. These modern approaches are crucial for accessing specific isomers like this compound.

Catalyst Development for Enhanced Synthetic Efficiency and Atom Economy

Transition-metal catalysis remains a cornerstone of benzothiophene synthesis, offering high efficiency and control over bond formation. Catalysts based on palladium, copper, and gold are frequently employed to construct the thiophene ring fused to the benzene core. These methods often exhibit high atom economy, particularly in annulation reactions where most atoms of the reactants are incorporated into the final product. jocpr.com

Palladium-Catalyzed Cyclizations: Palladium catalysts are highly effective for C-S and C-C bond formation. For instance, palladium-catalyzed iodocyclizations can be used to construct the benzothiophene ring, yielding a halogenated product that is a versatile intermediate for further functionalization. acs.org

Copper-Mediated Reactions: Copper catalysts are often a more economical alternative to palladium and are used in various cyclization strategies. acs.org For example, copper(II) bromide has been used to catalyze the oxidation of a hydroxymethyl group on a benzothiophene scaffold, which can then be converted to a halogenated derivative through subsequent steps. rsc.orgrsc.org

Gold-Promoted Annulations: Gold catalysts have a unique affinity for alkynes (alkynophilicity) and can promote powerful annulation reactions to form 2,3-disubstituted benzothiophenes from ortho-alkynylaryl thioethers. rsc.org This approach provides direct access to complex benzothiophenes in a single, atom-economical step. organic-chemistry.org

While effective, these methods often face limitations such as the cost of the metal, the need for specialized ligands, and the potential for heavy metal contamination in the final product, which has driven the development of metal-free alternatives. organic-chemistry.org

Metal-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant effort has been directed toward synthetic routes that avoid transition metals, reduce waste, and use milder, more environmentally benign conditions. acs.org

Visible-Light Photocatalysis: A prominent green method involves the use of visible light and an organic dye photocatalyst, such as eosin (B541160) Y, to initiate a radical annulation process. acs.org This technique allows for the synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes at room temperature, completely avoiding metal catalysts and high heat. acs.org The methodology is compatible with halogen substituents, making it suitable for producing precursors to compounds like this compound. acs.org

Electrochemical Synthesis: Electrosynthesis represents another sustainable frontier, using electricity to drive chemical reactions, thereby eliminating the need for chemical oxidants or catalysts. rsc.org Catalyst- and oxidant-free electrosynthesis has been successfully used to form benzothiophenes from 2-alkenylaryl disulfides in good to moderate yields with excellent functional group tolerance. rsc.org

Iodine-Catalyzed Reactions: Simple molecular iodine can serve as an effective metal-free catalyst for the annulation of thiophenols with activated alkynes, affording 2,3-disubstituted benzothiophenes in good yields. rsc.org This approach is operationally simple and avoids the cost and toxicity associated with transition metals. rsc.org

Base-Mediated Metal-Free Cyclization: Highly efficient syntheses have been developed using readily available reagents like potassium sulfide (B99878) (K2S) to react with o-halovinylbenzenes. organic-chemistry.org This pathway proceeds through a direct SNAr-type reaction, cyclization, and dehydrogenation process without any transition-metal catalyst, offering an economical and scalable route. organic-chemistry.org

Aryne-Mediated Cyclization Reactions for Benzothiophene Scaffolds

Among the most novel and powerful methods for constructing complex aromatic systems is the use of aryne intermediates. The reaction of arynes with alkynyl sulfides provides a facile, one-step synthesis of a wide range of multi-substituted benzothiophenes. rsc.orgnih.gov

The reaction is typically initiated by treating an o-silylaryl triflate with a fluoride (B91410) source (e.g., cesium fluoride) to generate a highly reactive aryne. This intermediate is immediately trapped by an alkynyl sulfide. The proposed mechanism involves the nucleophilic addition of the sulfur atom onto the aryne, followed by an intramolecular cyclization to construct the benzothiophene skeleton. rsc.orgnih.gov

A key advantage of this methodology is its exceptional functional group tolerance. The reaction proceeds efficiently with aryne precursors bearing fluoro, bromo, and chloro substituents, providing a direct route to halogenated benzothiophenes. rsc.orgnih.gov This method's ability to rapidly build molecular complexity from readily available starting materials makes it a highly attractive strategy for accessing specifically substituted targets. nih.gov

Comparative Analysis of Synthetic Yields, Reaction Conditions, and Methodological Limitations

The choice of synthetic methodology depends on factors such as desired substitution pattern, scalability, cost, and environmental impact. Each approach has distinct advantages and limitations.

| Methodology | Typical Catalysts/Reagents | Common Reaction Conditions | Typical Yields | Advantages & Limitations |

| Metal-Catalyzed Synthesis | Palladium, Copper, Gold complexes with various ligands. | Organic solvents (e.g., Toluene, DMF), often elevated temperatures (80-120°C), may require inert atmosphere. | Good to Excellent (70-95%) | Advantages: High efficiency, well-established, broad substrate scope. Limitations: Catalyst cost and toxicity, potential for metal contamination, often harsh conditions. organic-chemistry.orgresearchgate.net |

| Metal-Free & Green Chemistry | I₂, Eosin Y (photocatalyst), Electricity (electrosynthesis), K₂S. | Milder conditions (often room temp), green solvents (e.g., DMSO, ethanol), or solvent-free. acs.orgorganic-chemistry.org | Moderate to Good (60-85%) | Advantages: Environmentally benign, low cost, avoids toxic metals, mild conditions. acs.orgLimitations: Substrate scope can be limited, may require specific precursors (e.g., diazonium salts). acs.org |

| Aryne-Mediated Cyclization | o-Silylaryl triflates, Cesium Fluoride (CsF), Alkynyl Sulfides. | Anhydrous organic solvents (e.g., Acetonitrile, Dioxane), elevated temperatures (80-110°C). nih.gov | Moderate to High (60-90%) | Advantages: Rapid construction of complex molecules, excellent functional group tolerance (including halogens), one-step process. rsc.orgnih.govLimitations: Requires synthesis of specific aryne precursors, sensitive to moisture. |

Information regarding the chemical reactivity of this compound is not available in the searched sources.

Extensive searches for specific chemical reactivity data, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-mediated reactions of the compound this compound, did not yield specific research findings, data tables, or detailed mechanistic studies for this particular molecule.

The available literature provides general principles of reactivity for related classes of compounds, such as benzothiophenes, and general reaction mechanisms like SNAr and EAS. For instance, general principles of electrophilic aromatic substitution suggest that substituents on an aromatic ring influence the rate of reaction and the position of the incoming electrophile. pitt.edu Activating groups, which donate electron density, tend to direct new substituents to the ortho and para positions, while deactivating, electron-withdrawing groups typically direct to the meta position. organicchemistrytutor.comyoutube.com Halogens are a known exception, being deactivating yet ortho, para-directing. organicchemistrytutor.comyoutube.com Similarly, nucleophilic aromatic substitution (SNAr) is a known pathway for replacing leaving groups on aromatic rings, particularly when the ring is activated by electron-withdrawing groups. youtube.comyoutube.comyoutube.com

However, no documents were found that apply these principles directly to this compound or provide experimental data on its specific reaction pathways, regioselectivity, or the influence of its dichloro-substitution pattern on the reactivity of the fused benzene ring. Information on metal-mediated reactions, such as palladium-catalyzed cross-couplings involving this specific substrate, is also absent in the provided search results. acs.orgrsc.orgbaranlab.org

Therefore, it is not possible to construct a scientifically accurate article that adheres to the requested detailed outline for this compound based on the available information.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 2 Benzothiophene

Metal-Mediated and Organometallic Reactions

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) Involving Halogenated Benzothiophenes as Electrophiles

Halogenated benzothiophenes, including 1,3-dichloro-2-benzothiophene, are valuable electrophilic partners in transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of complex, functionalized benzothiophene (B83047) derivatives. The two chlorine atoms on the this compound ring exhibit differential reactivity, which can potentially be exploited for selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile tool for creating C(sp²)-C(sp²) bonds. mdpi.com Halogenated benzothiophenes readily participate in this reaction. For instance, various 5-bromoindazoles (bioisosteres of benzothiophene) have been successfully coupled with thiopheneboronic acids using a Pd(dppf)Cl₂ catalyst. semanticscholar.org While specific studies on this compound are not prevalent, its application in Suzuki coupling is anticipated to proceed efficiently, particularly with active palladium catalysts often used for coupling aryl chlorides. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands are effective for challenging aryl chloride substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |

| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dimethoxyethane | 80 |

This table presents typical conditions used for Suzuki-Miyaura reactions involving aryl chlorides, which are applicable to substrates like this compound.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of arylalkynes. libretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the coupling of aryl chlorides like this compound more challenging. wikipedia.org However, advancements in catalyst systems, such as the use of N-heterocyclic carbene (NHC) palladium complexes or robust phosphine ligands, have enabled the efficient coupling of aryl chlorides under mild conditions. organic-chemistry.org The choice of solvent, base, and ligand can significantly influence the reaction's success. nih.govrsc.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and its ability to couple a wide range of sp², sp³, and sp carbon centers. organic-chemistry.org The use of commercially available and highly active catalysts like Pd(P(t-Bu)₃)₂ has made the Negishi coupling a general method for aryl and vinyl chlorides. nih.gov For this compound, Negishi coupling would offer a powerful route to introduce alkyl, alkenyl, or aryl substituents at the chloro-positions. The formation of the requisite organozinc reagent and the choice of a suitable palladium or nickel catalyst are critical for a successful transformation. organic-chemistry.org

Lithiation, Grignard Formation, and Transmetalation Processes

The generation of organometallic intermediates from this compound via lithiation or Grignard formation is a fundamental strategy for subsequent functionalization.

Lithiation:

Direct lithiation of the benzothiophene ring is often challenging due to the acidity of protons adjacent to the sulfur atom. However, halogen-lithium exchange provides a more common route to lithiated benzothiophenes. This process typically involves treating the halogenated precursor with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting lithiated species are potent nucleophiles that can react with a variety of electrophiles.

Grignard Formation:

The formation of a Grignard reagent (R-MgX) from this compound would involve the oxidative insertion of magnesium metal into a carbon-chlorine bond. adichemistry.comwikipedia.org This reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium surface often requires activation, which can be achieved by adding agents like iodine or 1,2-dibromoethane. wikipedia.orgresearchgate.net The resulting Grignard reagent would be a powerful nucleophile and a strong base, enabling reactions with carbonyl compounds, nitriles, and other electrophiles. mnstate.edu A key consideration for this compound would be the potential for selective formation of the Grignard reagent at one of the two chlorine positions, which would depend on their relative reactivities.

Table 2: Key Steps and Conditions for Grignard Reagent Formation

| Step | Description | Common Reagents/Conditions |

| Activation | Removal of the passivating magnesium oxide layer. | Iodine, 1,2-dibromoethane, mechanical crushing, Rieke magnesium. |

| Formation | Oxidative insertion of Mg into the C-X bond. | Magnesium turnings, anhydrous diethyl ether or THF, inert atmosphere. |

| Reaction | Nucleophilic attack on an electrophile. | Aldehydes, ketones, esters, CO₂, etc. |

This table outlines the general procedure for preparing and using Grignard reagents from organohalides.

Transmetalation Processes:

Transmetalation involves the transfer of an organic group from one metal to another. A lithiated or Grignard derivative of benzothiophene can undergo transmetalation with other metal salts (e.g., ZnCl₂, CuCN, B(OR)₃) to generate different organometallic reagents. These new reagents may offer distinct reactivity profiles, improved stability, or enhanced selectivity in subsequent reactions, such as cross-coupling. For example, transmetalation of a lithiated species with zinc chloride is the standard method for preparing the organozinc nucleophiles used in Negishi coupling. organic-chemistry.org

Catalytic Hydrogenation and Dehalogenation Studies

Catalytic hydrogenation can lead to the reduction of the thiophene (B33073) ring or the hydrogenolysis of the carbon-chlorine bonds in this compound.

Catalytic Hydrogenation:

The benzothiophene core can be hydrogenated to form 2,3-dihydrobenzothiophene. Studies have shown that this transformation can be achieved using a palladium sulfide (B99878) catalyst under hydrogen pressure (e.g., 5 MPa) at elevated temperatures (433–473 K). researchgate.net The reaction rate is typically first-order with respect to the benzothiophene concentration. researchgate.net For complete saturation of the heterocyclic ring, more traditional hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas are effective. tcichemicals.comlibretexts.org The choice of catalyst and conditions can influence the selectivity between ring reduction and dehalogenation. Less efficient catalysts, such as Lindlar's catalyst, are sometimes used to achieve partial reduction, for example, converting alkynes to alkenes without further reduction. libretexts.org

Dehalogenation:

Catalytic hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common reaction for aryl halides. This is typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. The ease of C-Cl bond cleavage via hydrogenolysis can be influenced by the electronic environment and the catalyst used. researchgate.net In the case of this compound, selective monodehalogenation could potentially be achieved by careful control of reaction conditions, such as catalyst loading, reaction time, and temperature.

Radical Reactions and Related Transformations

Radical-mediated reactions offer alternative pathways for the functionalization of halogenated benzothiophenes, often proceeding under mild conditions and exhibiting unique selectivity.

Single Electron Transfer (SET) Mechanisms in Benzothiophene Reactions

Single Electron Transfer (SET) processes can initiate radical reactions involving benzothiophene derivatives. In one synthetic approach to benzothiophenes, visible-light photoredox catalysis is used to generate an aryl radical from an o-methylthio-arenediazonium salt. acs.orgrsc.org This initiation occurs via SET from the excited state of a photocatalyst to the diazonium salt. rsc.org The resulting aryl radical then participates in a cyclization cascade to form the benzothiophene ring. acs.org

For a substrate like this compound, a reductive SET process could lead to the formation of a radical anion. This intermediate could then expel a chloride ion to generate a benzothienyl radical. Such radical species can be trapped by hydrogen atom donors or participate in C-C bond-forming reactions. The relative reduction potentials of the two C-Cl bonds would determine the regioselectivity of this process. The interaction between halogenated electrophiles and electron donors can be facilitated by halogen bonding, which may lower the barrier for electron transfer. rsc.org

Halogen Atom Transfer Processes

Halogen Atom Transfer (XAT) is a process where a radical species abstracts a halogen atom from a substrate to generate a new carbon-centered radical. youtube.com This method is particularly useful for activating robust organic halides that have highly negative reduction potentials. manchester.ac.uk α-Aminoalkyl radicals, generated from simple amines, have been shown to be effective XAT agents, mimicking the reactivity of traditional but more toxic tin radicals. manchester.ac.ukstrath.ac.uk

In the context of this compound, an XAT process could be initiated by a suitable radical to generate a benzothienyl radical at either the C1 or C3 position. This strategy, often coupled with photoredox or metallaphotoredox catalysis, can enable a variety of subsequent transformations, including cross-electrophile couplings. strath.ac.uk The efficiency of XAT is dependent on the bond dissociation energy of the C-Cl bonds and the nature of the abstracting radical. youtube.com This approach provides a powerful, tin-free method for generating radicals from aryl chlorides for synthetic applications.

Cycloaddition and Annulation Reactions Involving the Benzothiophene Core

The benzothiophene nucleus can participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems.

Cycloaddition Reactions:

The aromaticity of the benzothiophene ring makes it a relatively unreactive diene in standard Diels-Alder reactions. nih.gov However, its reactivity can be enhanced by oxidation of the sulfur atom. Benzo[b]thiophene S-oxides and S,S-dioxides are more reactive dienophiles or dienes. For example, benzo[b]thiophene S,S-dioxide has been shown to undergo [4+2] cycloaddition reactions with dienes like cyclopentadienes to form cycloadducts. researchgate.net It can also react with alkynes at high temperatures in a Diels-Alder fashion, leading to dibenzothiophenes after the extrusion of sulfur dioxide or carbon dioxide, depending on the reaction partner. rsc.org Furthermore, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides have been developed, providing access to fused tricyclic pyrrole (B145914) derivatives. nih.gov The presence of two electron-withdrawing chlorine atoms in this compound would likely modify its electronic properties, potentially influencing its viability as a partner in such cycloaddition reactions. wikipedia.orguchicago.edu

Annulation Reactions:

Annulation reactions involve the construction of a new ring onto an existing one. Numerous methods exist for the synthesis of the benzothiophene ring itself, which often involve the annulation of a thiophene or benzene (B151609) precursor. organic-chemistry.org For a pre-formed system like this compound, annulation would typically involve reactions at the benzene portion of the molecule or functionalization followed by ring closure. While direct annulation on the chlorinated thiophene ring is less common, functional groups introduced via methods described above (e.g., cross-coupling, lithiation) could serve as handles for subsequent ring-forming reactions, expanding the structural complexity of the benzothiophene core.

Derivatization and Functionalization Strategies Employing 1,3 Dichloro 2 Benzothiophene

Synthesis of Substituted 2-Benzothiophenes via Chlorine Functionalization

The chlorine atoms at the 1- and 3-positions of the benzothiophene (B83047) core are amenable to displacement through various cross-coupling and nucleophilic substitution reactions, offering a direct route to a wide range of substituted derivatives.

Preparation of Alkyl, Aryl, and Heteroaryl Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone for the introduction of carbon-based substituents onto the benzothiophene framework. While specific studies detailing the exhaustive use of 1,3-dichloro-2-benzothiophene in all major cross-coupling reactions are not extensively documented in readily available literature, the principles of these reactions on analogous aryl halides are well-established and provide a strong basis for their application to this substrate.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various aryl, heteroaryl, or alkyl boronic acids or their corresponding esters. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, it is theoretically possible to achieve either mono- or di-substitution. For instance, a less reactive boronic acid or a sterically hindered ligand could favor monosubstitution at one of the chlorine positions.

Stille Coupling: The Stille reaction offers another powerful method for C-C bond formation, utilizing organotin reagents. The coupling of this compound with a range of organostannanes (alkyl, vinyl, aryl, and heteroaryl) would be catalyzed by a palladium complex. The relatively mild reaction conditions and tolerance of a wide variety of functional groups make the Stille coupling a potentially valuable tool for the derivatization of the dichloro-benzothiophene core.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the reaction of choice. This would involve the palladium- and copper-co-catalyzed reaction of this compound with terminal alkynes. The resulting alkynyl-substituted benzothiophenes can serve as versatile intermediates for further transformations, such as cyclization reactions to form more complex fused systems.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling this compound with alkenes in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the addition would be key considerations in these transformations.

The following table summarizes the expected products from these palladium-catalyzed cross-coupling reactions with this compound.

| Coupling Reaction | Reagent | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | 1-R-3-chloro-2-benzothiophene or 1,3-di-R-2-benzothiophene |

| Stille | R-Sn(Alkyl)₃ | 1-R-3-chloro-2-benzothiophene or 1,3-di-R-2-benzothiophene |

| Sonogashira | R-C≡CH | 1-(R-C≡C)-3-chloro-2-benzothiophene or 1,3-di(R-C≡C)-2-benzothiophene |

| Heck | R-CH=CH₂ | 1-(R-CH=CH)-3-chloro-2-benzothiophene or 1,3-di(R-CH=CH)-2-benzothiophene |

Introduction of Oxygen, Nitrogen, and Sulfur-Containing Functionalities

Beyond carbon-carbon bond formation, the chlorine atoms of this compound can be displaced by heteroatom nucleophiles to introduce a variety of functional groups.

Oxygen Nucleophiles: Nucleophilic aromatic substitution (SNAr) with alkoxides or phenoxides can be employed to synthesize alkoxy and aryloxy benzothiophene derivatives. The reactivity of the chlorine atoms towards nucleophilic attack would likely be enhanced by the electron-withdrawing nature of the benzothiophene ring system. The reaction conditions, such as the choice of base and solvent, would be critical in promoting the substitution.

Nitrogen Nucleophiles: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a general and efficient method for the formation of C-N bonds. This reaction would enable the synthesis of a wide range of amino-substituted benzothiophenes by coupling this compound with primary or secondary amines, anilines, or other nitrogen-containing heterocycles. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations.

Sulfur Nucleophiles: Thiolation of this compound can be achieved through nucleophilic aromatic substitution with thiols or their corresponding thiolates. This would lead to the formation of thioether derivatives. These reactions are often facilitated by the use of a base to generate the more nucleophilic thiolate anion.

The table below illustrates the expected products from the introduction of heteroatom functionalities.

| Nucleophile | Reagent Type | Expected Product |

| Oxygen | R-OH / Base | 1-OR-3-chloro-2-benzothiophene or 1,3-di(OR)-2-benzothiophene |

| Nitrogen | R₂NH / Pd catalyst | 1-NR₂-3-chloro-2-benzothiophene or 1,3-di(NR₂)-2-benzothiophene |

| Sulfur | R-SH / Base | 1-SR-3-chloro-2-benzothiophene or 1,3-di(SR)-2-benzothiophene |

Formation of Fused Polycyclic Systems

The derivatized benzothiophenes obtained from the initial functionalization of this compound can serve as precursors for the construction of more complex, fused polycyclic aromatic systems.

Synthesis of Benzothiophene-Fused Heterocycles and Oligomers

By introducing appropriate functional groups at the 1- and 3-positions, subsequent intramolecular cyclization reactions can lead to the formation of novel fused heterocycles. For example, a benzothiophene bearing an ortho-aminoaryl group at the 3-position and a suitable functional group at the 2-position could undergo cyclization to form a benzothieno[3,2-b]indole system. Similarly, strategic placement of thiol or hydroxyl groups could facilitate the synthesis of thieno[3,2-b]benzothiophenes or benzofuro[3,2-b]benzothiophenes, respectively.

Furthermore, difunctionalization of this compound provides a route to benzothiophene-containing oligomers. For instance, sequential or one-pot cross-coupling reactions with bifunctional reagents, such as diboronic acids, could lead to the formation of alternating co-oligomers. The electronic and photophysical properties of these materials would be highly dependent on the nature of the co-monomer units.

Intramolecular Cyclization Pathways for Ring Expansion

While less common, intramolecular cyclization pathways involving substituents on the benzothiophene core could potentially lead to ring-expanded systems. For instance, a derivative of this compound could be functionalized with a side chain capable of undergoing an intramolecular Friedel-Crafts type reaction or a radical cyclization onto the benzene (B151609) portion of the benzothiophene, leading to a new fused ring. The feasibility of such ring expansions would be highly dependent on the nature and length of the tethered side chain and the specific reaction conditions employed.

Development of Chiral this compound Derivatives and Enantioselective Transformations

The development of chiral derivatives of this compound and their application in enantioselective transformations is an emerging area of interest. The benzothiophene scaffold can serve as a rigid backbone for the attachment of chiral auxiliaries or for the creation of atropisomeric structures.

The synthesis of chiral, non-racemic benzothiophene derivatives can be approached in several ways. One strategy involves the use of chiral starting materials in the derivatization of this compound. For example, coupling with a chiral amine or alcohol would introduce a stereocenter into the molecule.

Another approach is the enantioselective functionalization of the benzothiophene core. This could involve the use of a chiral catalyst to control the stereochemical outcome of a reaction at a prochiral center on a pre-functionalized benzothiophene derivative. For instance, an enantioselective reduction of a ketone substituent or an asymmetric addition to an alkenyl group could be envisioned.

Once synthesized, these chiral benzothiophene derivatives have the potential to be used as ligands in asymmetric catalysis. The sulfur atom and other strategically placed functional groups could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations. The development of novel chiral phosphine ligands based on the benzothiophene scaffold is a particularly promising avenue of research.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dichloro 2 Benzothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1,3-dichloro-2-benzothiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzothiophene (B83047) core.

While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on the known spectra of benzothiophene (thianaphthene) and the established substituent effects of chlorine atoms. chemicalbook.com The chlorine atoms are expected to exert a deshielding effect on adjacent carbons and a more complex influence on the proton chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

| 4 | ¹H | ~7.8-8.0 | d | J ≈ 8.0 |

| 5 | ¹H | ~7.4-7.6 | t | J ≈ 7.5 |

| 6 | ¹H | ~7.4-7.6 | t | J ≈ 7.5 |

| 7 | ¹H | ~7.7-7.9 | d | J ≈ 8.0 |

| 2 | ¹³C | ~125-130 | s | - |

| 3 | ¹³C | ~128-133 | s | - |

| 3a | ¹³C | ~138-142 | s | - |

| 4 | ¹³C | ~124-127 | d | - |

| 5 | ¹³C | ~125-128 | d | - |

| 6 | ¹³C | ~125-128 | d | - |

| 7 | ¹³C | ~122-125 | d | - |

| 7a | ¹³C | ~137-141 | s | - |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for resolving structural ambiguities, especially in complex or substituted aromatic systems. harvard.eduoregonstate.edu

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the spin-spin coupling network among the protons on the benzene (B151609) ring of this compound. oregonstate.edu Cross-peaks would be expected between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming their connectivity and helping to distinguish them from one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. oregonstate.edu For the title compound, an HSQC spectrum would show four cross-peaks, definitively linking each of the aromatic protons (H-4, H-5, H-6, H-7) to its corresponding carbon atom (C-4, C-5, C-6, C-7). This is essential for the correct assignment of the carbon spectrum.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation. researchgate.net While the parent this compound molecule is rigid, its derivatives bearing bulky substituents may exhibit dynamic behavior.

For instance, a derivative with a sterically demanding group at the C-4 or C-7 position could experience hindered rotation around the single bond connecting it to the benzothiophene core. At low temperatures, this slow rotation could lead to the appearance of distinct signals for magnetically non-equivalent nuclei (rotamers). As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. researchgate.netnih.gov By analyzing the NMR spectra at different temperatures, it is possible to determine the coalescence temperature and calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable quantitative data on the conformational dynamics of the molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

An SCXRD analysis of this compound would be expected to confirm the planarity of the fused benzothiophene ring system. The chlorine atoms at positions 1 and 3 would lie within this plane. The analysis provides precise atomic coordinates, from which intramolecular bond lengths and angles can be calculated. These data serve as a benchmark for comparison with theoretical calculations and reveal any structural strain imposed by the substituents.

The arrangement of molecules in the crystal, known as crystal packing, is also determined. For planar aromatic molecules like benzothiophene derivatives, common packing motifs include π-π stacking and herringbone arrangements. researchgate.netmdpi.com The specific packing is governed by a balance of intermolecular forces, which dictates the bulk properties of the material.

Table 2: Typical Bond Lengths and Angles for a Benzothiophene Core

| Bond/Angle | Typical Value |

| C-S Bond Length | 1.70 - 1.75 Å |

| C-C (thiophene ring) | 1.37 - 1.44 Å |

| C-C (benzene ring) | 1.38 - 1.41 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S-C Angle | ~92° |

| C-C-C Angles (ring) | 111° - 132° |

Note: These are generalized values; precise measurements would be obtained from the SCXRD experiment.

The study of intermolecular interactions is crucial for crystal engineering, the rational design of crystalline solids with desired properties. In the crystal lattice of this compound, several types of non-covalent interactions are anticipated to play a key role.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are complementary and highly effective for functional group identification and for monitoring the progress of chemical reactions. sci-hub.stnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by molecules, which excites vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, and it is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net

For this compound, characteristic vibrational bands can be predicted for its constituent functional groups. The analysis of these bands confirms the presence of the benzothiophene core and the chloro-substituents.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Thiophene (B33073) C-S | Stretching | 650 - 850 | Medium | Medium |

| Aryl C-Cl | Stretching | 1000 - 1100 | Strong | Strong |

These spectroscopic techniques are also powerful tools for real-time reaction monitoring. For example, during a synthesis that installs the chloro groups onto a benzothiophene precursor, one could monitor the reaction by observing the appearance of the characteristic C-Cl stretching band in the 1000-1100 cm⁻¹ region. Concurrently, the disappearance of bands associated with the starting material (e.g., a C-H band at the substitution site) would indicate the consumption of the reactant. This allows for the optimization of reaction conditions and ensures the complete conversion to the desired product.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of organic compounds. In the case of this compound, HRMS provides the capability to determine its precise molecular weight with high accuracy, allowing for the confirmation of its elemental composition. Furthermore, the study of its fragmentation patterns under electron ionization, often referred to as fragmentomics, offers deep insights into the molecule's structural stability and the relative strengths of its chemical bonds.

The analysis of this compound by HRMS reveals a distinct isotopic pattern for the molecular ion, which is characteristic of a molecule containing two chlorine atoms. The presence of the isotopes ³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1 results in a trio of molecular ion peaks ([M]•⁺, [M+2]•⁺, and [M+4]•⁺) with a characteristic intensity ratio of approximately 9:6:1.

The high mass accuracy of HRMS allows for the experimental determination of the monoisotopic mass of the molecular ion, which can then be compared to the theoretically calculated value to confirm the elemental formula, C₈H₄Cl₂S.

Table 1: Precise Molecular Weight Determination of this compound

| Ion Formula | Calculated m/z |

| [C₈H₄³⁵Cl₂S]•⁺ | 201.9411 |

| [C₈H₄³⁵Cl³⁷ClS]•⁺ | 203.9381 |

| [C₈H₄³⁷Cl₂S]•⁺ | 205.9352 |

The fragmentation of the this compound molecular ion is primarily dictated by the presence of the halogen atoms and the inherent stability of the benzothiophene ring system. The major fragmentation pathways observed involve the sequential loss of chlorine radicals, a common fragmentation behavior for chlorinated aromatic compounds. The initial loss of a chlorine radical results in the formation of a monochlorinated benzothiophene cation, which represents a significant and stable fragment in the mass spectrum. A subsequent loss of the second chlorine radical leads to the formation of the benzothiophene cation radical.

Further fragmentation of the benzothiophene ring system can occur, although these fragments are typically of lower abundance. These fragmentation pathways can include the expulsion of a neutral carbon monosulfide (CS) molecule, which is a characteristic fragmentation of sulfur-containing heterocyclic compounds. The loss of acetylene (B1199291) (C₂H₂) from the benzene portion of the molecule is another plausible fragmentation route.

Table 2: Major Fragment Ions of this compound Observed in Mass Spectrometry

| Proposed Fragment | Ion Formula | Calculated m/z | Neutral Loss |

| Molecular Ion | [C₈H₄Cl₂S]•⁺ | 201.9411 | - |

| Monochloro Fragment | [C₈H₄ClS]⁺ | 166.9722 | •Cl |

| Benzothiophene Cation | [C₈H₄S]•⁺ | 132.0034 | •Cl |

| Phenylthiirenium Ion | [C₇H₄S]•⁺ | 120.0034 | •CCl |

| Benzene Cation | [C₆H₄]•⁺ | 76.0313 | C₂S |

The detailed analysis of these fragmentation pathways, made possible by the high resolution and mass accuracy of modern mass spectrometers, provides conclusive evidence for the structure of this compound and its derivatives. The fragment ion data serves as a molecular fingerprint, allowing for its differentiation from isomeric structures and other related compounds.

Theoretical and Computational Investigations of 1,3 Dichloro 2 Benzothiophene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 1,3-dichloro-2-benzothiophene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could provide insights into the energies and shapes of its molecular orbitals. These calculations would also reveal the distribution of electron density, highlighting regions of high or low electron density, which is crucial for understanding the molecule's polarity and potential sites for electrophilic or nucleophilic attack. The presence of chlorine atoms and the sulfur heteroatom would significantly influence the charge distribution across the benzothiophene (B83047) core.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). An analysis of the HOMO and LUMO of this compound would predict the most likely sites for chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.)

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| HOMO-LUMO Gap | - | - |

Computational Modeling of Reaction Mechanisms

Computational modeling can map out the energetic landscape of a chemical reaction, providing valuable details about its feasibility and pathways.

Transition State Elucidation and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical factor in determining the reaction rate. This type of analysis would be essential for understanding, for example, the mechanisms of nucleophilic substitution or oxidation reactions involving this compound.

Solvent Effects and Reaction Pathway Optimization

The surrounding solvent can significantly influence reaction pathways and rates. Computational models can incorporate the effects of different solvents, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). By calculating the energies of reactants, transition states, and products in various solvents, it is possible to optimize the reaction pathway and predict how the solvent choice will affect the outcome of a reaction involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For a relatively rigid molecule like this compound, MD simulations could be employed to study its intermolecular interactions in the solid state or in solution. These simulations can reveal how molecules pack in a crystal lattice and the nature of non-covalent interactions, such as van der Waals forces and potential halogen bonding, which can influence the material's bulk properties. In solution, MD can shed light on how the solute interacts with solvent molecules.

Applications of 1,3 Dichloro 2 Benzothiophene in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

1,3-Dichloro-2-benzothiophene serves as a foundational building block for the synthesis of a diverse range of complex organic molecules. Its utility stems from the differential reactivity of the two chlorine atoms, which can be selectively addressed under specific reaction conditions. This allows for a stepwise and controlled elaboration of the benzothiophene (B83047) core, enabling the introduction of various functional groups and the construction of intricate molecular frameworks. The robust nature of the benzothiophene ring system ensures that it remains intact throughout multi-step synthetic sequences, making it a reliable platform for the assembly of complex target molecules.

The benzothiophene nucleus is a prominent structural motif in a multitude of pharmacologically active compounds. wikipedia.orgnih.govrsc.org this compound provides a convenient entry point for the synthesis of novel benzothiophene derivatives with potential therapeutic applications. The synthetic methodologies employed often involve the selective displacement of the chloro-substituents with various nucleophiles, such as amines, thiols, and alcohols, to introduce pharmacophoric groups. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be utilized to form carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of highly functionalized benzothiophene scaffolds. organic-chemistry.org These synthetic strategies have been successfully applied to generate libraries of novel compounds for screening against various biological targets.

A notable example of the synthetic utility of chloro-substituted benzothiophenes is in the preparation of derivatives that have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netdntb.gov.ua The synthesis of these compounds often begins with a core structure like this compound, which is then elaborated through a series of chemical transformations to arrive at the final active pharmaceutical ingredient. The precise control over the synthetic methodology allows for the fine-tuning of the physicochemical properties of the resulting molecules, which is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential Pharmacological Relevance |

| Nucleophilic Aromatic Substitution | Amines, bases (e.g., K₂CO₃), solvent (e.g., DMF), heat | Amino-substituted benzothiophenes | Kinase inhibitors, GPCR modulators |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | Aryl-substituted benzothiophenes | Anticancer, antiviral agents |

| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene) | N-Aryl/N-alkyl benzothiophenes | CNS-active agents |

The unique electronic and photophysical properties of the benzothiophene ring system make it an attractive component for the design of functional organic materials. This compound serves as a key intermediate in the synthesis of these materials, providing a versatile platform for the introduction of functionalities that govern their performance in various applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthetic pathways to these materials often involve the use of this compound in polymerization reactions or as a core unit for the construction of larger π-conjugated systems. researchgate.netrsc.org

For instance, the chloro-substituents can be utilized as leaving groups in cross-coupling reactions to extend the conjugation length of the benzothiophene core, leading to materials with tailored absorption and emission properties. This approach has been used to synthesize a range of benzothiophene-containing polymers and small molecules with applications in organic electronics. The ability to precisely control the chemical structure of these materials through the judicious choice of synthetic methodology is paramount to achieving the desired electronic and optical characteristics. mdpi.com

| Material Class | Synthetic Pathway from this compound | Key Reaction Type | Potential Application |

| Conjugated Polymers | Polymerization with a suitable comonomer via Suzuki or Stille coupling. | Palladium-catalyzed cross-coupling | Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) |

| Small Molecule Semiconductors | Stepwise functionalization via cross-coupling reactions to build a defined molecular architecture. | Suzuki, Stille, Sonogashira coupling | Organic light-emitting diodes (OLEDs), OFETs |

| Fluorescent Dyes | Nucleophilic substitution with fluorescent moieties or extension of conjugation through coupling reactions. | Nucleophilic aromatic substitution, Cross-coupling | Bio-imaging, sensors |

Synthesis of Complex Heterocyclic Systems and Extended π-Conjugated Architectures

The development of novel π-conjugated systems is a vibrant area of research, driven by the demand for new materials with advanced electronic and optical properties. This compound is a valuable precursor for the synthesis of complex heterocyclic systems and extended π-conjugated architectures, owing to the reactivity of its chloro-substituents. These reactive sites allow for the fusion of additional aromatic or heterocyclic rings onto the benzothiophene framework, leading to the formation of larger, more complex polycyclic systems.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing counterparts (hetero-PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. researchgate.netnih.govnih.gov The extension of the benzothiophene core to form larger PAHs and hetero-PAHs can be achieved through various synthetic strategies, such as intramolecular cyclization reactions and metal-catalyzed annulation processes. This compound can be functionalized with appropriate precursors that can then undergo cyclization to form new rings fused to the benzothiophene scaffold.

For example, the introduction of an ortho-alkynylaryl group at one of the chloro-positions, followed by a transition metal-catalyzed cyclization, can lead to the formation of a new six-membered ring, resulting in a dibenzothiophene derivative. rsc.org By carefully designing the synthetic route, a wide range of complex polycyclic systems can be accessed, each with its unique electronic and photophysical properties.

The electronic properties of fused benzothiophene derivatives can be finely tuned by controlling the extent of π-conjugation and by introducing electron-donating or electron-withdrawing groups into the molecular structure. This compound provides a versatile platform for achieving this level of control. The chloro-substituents can be replaced with a variety of functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the systematic modification of the electronic properties of the resulting fused systems.

For instance, the introduction of strong electron-donating groups, such as alkoxy or amino groups, can raise the energy of the highest occupied molecular orbital (HOMO), while the incorporation of electron-withdrawing groups, such as cyano or nitro groups, can lower the energy of the lowest unoccupied molecular orbital (LUMO). This ability to tune the HOMO and LUMO energy levels is crucial for the design of materials for specific applications in organic electronics, such as for optimizing charge injection and transport in OFETs or for tuning the emission color in OLEDs.

Applications in Catalyst Ligand Design and Organocatalysis

The field of catalysis plays a central role in modern organic synthesis, and the design of new ligands and organocatalysts is a key area of research. While direct applications of this compound in this context are not extensively documented, the benzothiophene scaffold, in general, has been explored for its potential in ligand design. The sulfur atom in the benzothiophene ring can act as a coordinating atom for transition metals, and the aromatic backbone provides a rigid framework for the construction of chiral ligands for asymmetric catalysis.

The functionalization of the benzothiophene core, which can be initiated from precursors like this compound, allows for the introduction of phosphine (B1218219), amine, or other coordinating groups that are essential for catalytic activity. frontiersin.org In the realm of organocatalysis, chiral benzothiophene derivatives could potentially be developed as novel catalysts for a range of organic transformations. uzh.ch The ability to synthesize a wide variety of substituted benzothiophenes from versatile starting materials like this compound opens up possibilities for the discovery of new and efficient catalytic systems.

Reagents for Chemical Probe Development (Focus on Synthesis of Probes)

The utility of this compound as a precursor in the synthesis of chemical probes is an emerging area of interest, leveraging the reactivity of its chlorine substituents to introduce functionalities capable of sensing, imaging, or interacting with biological targets. The benzothiophene core itself can serve as a scaffold that, upon appropriate functionalization, may exhibit desirable photophysical properties or biological activity. While direct and extensive literature on the use of this compound for chemical probe synthesis is limited, its potential can be inferred from the known reactivity of related halo-aromatic compounds in organic synthesis.

The chloro groups at the 1- and 3-positions of the benzothiophene ring are key reactive handles. These can potentially be substituted or engaged in cross-coupling reactions to append reporter groups (e.g., fluorophores), affinity tags, or reactive moieties for target engagement. The development of chemical probes from this scaffold would likely involve multi-step synthetic sequences to build the final probe architecture.

Research in this area would focus on exploiting the differential reactivity of the two chlorine atoms or their sequential displacement to introduce different functionalities. For instance, one chlorine atom could be replaced with a fluorescent reporter group via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The remaining chlorine atom could then be substituted with a group that imparts specificity for a particular biological target.

A hypothetical synthetic approach towards a fluorescent chemical probe starting from this compound might involve a Suzuki or Stille cross-coupling reaction to introduce an aryl or heteroaryl group at one of the chlorinated positions. This newly introduced group could be part of a larger fluorophore system or could be further functionalized. The other chloro position could be retained for tuning the electronic properties of the benzothiophene core or for later-stage modification.

The following table outlines potential synthetic transformations that could be explored for the conversion of this compound into chemical probe precursors.

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted benzothiophene |

| Stille Cross-Coupling | Organostannane, Pd catalyst | Alkyl-, alkenyl-, or aryl-substituted benzothiophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted benzothiophene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted benzothiophene |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | Ether or thioether-substituted benzothiophene |

These potential reactions highlight the versatility of this compound as a starting material. The resulting functionalized benzothiophenes could then be elaborated into more complex chemical probes. For example, an amino-substituted benzothiophene could be acylated with a biotin-containing carboxylic acid to create an affinity probe. Similarly, an alkynyl-substituted derivative could be used in "click" chemistry reactions to attach a variety of reporter tags.

While the specific application of this compound in the synthesis of chemical probes is not yet widely reported, its chemical structure suggests significant potential for the development of novel tools for chemical biology and medicinal chemistry. Further research is needed to explore and establish its utility in this advanced area of organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Methods for Selective Functionalization and Derivatization

The functionalization of the 1,3-dichloro-2-benzothiophene scaffold is a key area for future exploration, aiming to selectively replace the chlorine atoms or modify the benzene (B151609) ring. Current research in the broader field of benzothiophene (B83047) chemistry points toward several promising catalytic strategies.

Transition-metal catalysis, particularly with palladium, copper, and gold, has been effective for constructing the benzothiophene ring and for its subsequent derivatization. organic-chemistry.orgacs.orgacs.org Future work will likely focus on adapting these methods for the selective C-C and C-N cross-coupling reactions at the C1 and C3 positions of this compound. The development of specialized ligand systems will be crucial to control the regioselectivity and achieve high yields, especially for sequential, distinct functionalization at the two chloro-positions.

Asymmetric catalysis is another burgeoning field, with recent successes in the asymmetric hydrogenation and dearomatization of benzothiophenes using ruthenium-N-heterocyclic carbene catalysts. acs.orgrsc.orgnih.gov Applying these principles to derivatives of this compound could lead to the synthesis of novel chiral molecules with potential applications in pharmacology and materials science. rsc.orgresearchgate.net The challenge will lie in designing catalysts that can operate effectively on the electron-deficient chlorinated ring system.

Furthermore, visible-light photocatalysis offers a metal-free and milder alternative for generating benzothiophene derivatives. acs.orgrsc.org Research into photocatalytic methods could provide new pathways for radical-based functionalization of the this compound core, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Table 1: Promising Catalytic Strategies for Functionalization

| Catalytic Strategy | Potential Application for this compound | Key Research Focus |

|---|---|---|

| Palladium/Copper Cross-Coupling | Selective substitution of chlorine atoms with aryl, alkyl, or amino groups. | Development of ligands for regioselective functionalization. |

| Asymmetric Catalysis | Synthesis of chiral benzothiophene derivatives. | Design of catalysts for stereoselective reactions on a chlorinated core. |

| Visible-Light Photocatalysis | Metal-free, radical-based C-H or C-Cl functionalization. | Exploring novel radical precursors and reaction pathways. |

Integration of this compound Synthesis in Flow Chemistry and Automated Synthesis